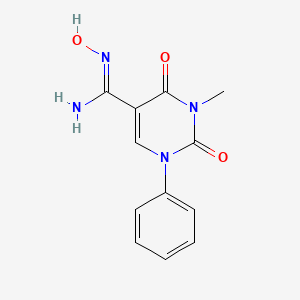
N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a useful research compound. Its molecular formula is C12H12N4O3 and its molecular weight is 260.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (CAS No. 499769-98-1) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that illustrate its pharmacological potential.
Molecular Structure
- Molecular Formula : C₁₂H₁₂N₄O₃
- Molecular Weight : 260.25 g/mol
- Melting Point : 189 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown significant activity against various pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Candida albicans | Active |
| Aspergillus flavus | Inactive |
The antimicrobial activity was assessed using standard methods such as agar diffusion tests, revealing that the compound exhibits potent effects against Gram-positive and Gram-negative bacteria as well as certain fungi .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncological research .
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets that disrupt normal cellular functions. For instance, it may inhibit key enzymes involved in metabolic pathways or interfere with DNA synthesis in rapidly dividing cells .
Case Studies and Research Findings
Several studies have documented the effects of this compound in various experimental setups:
- Antibacterial Efficacy : A study by Masoud et al. indicated that metal complexes of similar pyrimidine derivatives exhibited enhanced antibacterial activity compared to their non-complexed forms. This suggests that modifications to the structure can significantly influence biological efficacy .
- Antifungal Properties : Research has shown that derivatives of N'-Hydroxy compounds possess antifungal properties that could be beneficial in treating fungal infections resistant to conventional therapies .
- Cytotoxic Effects : A notable study demonstrated that certain derivatives led to significant cytotoxicity in human cancer cell lines, indicating potential as a chemotherapeutic agent .
Propiedades
IUPAC Name |
N'-hydroxy-3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15-11(17)9(10(13)14-19)7-16(12(15)18)8-5-3-2-4-6-8/h2-7,19H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIUMEGGMGUOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














